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4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid
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Overview
Description
4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a hydroxyl group and a 2,4,6-trimethylbenzoyl moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with 2,4,6-trimethylbenzoyl chloride under controlled conditions to introduce the benzoyl group. Subsequent hydroxylation and carboxylation steps are then employed to complete the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. Continuous flow chemistry and other modern techniques may be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.
Biology: The compound has potential applications in biological studies, particularly in the investigation of enzyme inhibitors or as a precursor for bioactive molecules. Its structural features make it suitable for probing biological systems and understanding biochemical pathways.
Medicine: In medicinal chemistry, 4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid can be used to develop new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and synthesis.
Industry: The compound finds use in the chemical industry, particularly in the production of advanced materials and polymers. Its unique properties can enhance the performance of materials used in various industrial applications.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-3-carboxylic acid
4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-2-carboxylic acid
4-Hydroxy-1-(2,6-dimethylbenzoyl)piperidine-4-carboxylic acid
Uniqueness: 4-Hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid stands out due to its specific substitution pattern on the piperidine ring, which influences its reactivity and potential applications. The presence of the hydroxyl group and the trimethylbenzoyl moiety contribute to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-hydroxy-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-8-11(2)13(12(3)9-10)14(18)17-6-4-16(21,5-7-17)15(19)20/h8-9,21H,4-7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVNUMBJNYQYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)(C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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